Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXENIYIGPPXPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465206 | |
| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91427-62-2 | |
| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation of 2-Methylphenol
The introduction of the chlorosulfonyl group begins with the treatment of 2-methylphenol (o-cresol) with chlorosulfonic acid. This reaction proceeds under anhydrous conditions at temperatures between 0–5°C to minimize side reactions such as sulfone formation. The electrophilic substitution occurs preferentially at the para position relative to the methyl group, yielding 3-chlorosulfonyl-2-methylphenol.
Key Reaction Parameters:
-
Temperature: 0–5°C (prevents over-sulfonation)
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Reagent Ratio: 1:1.2 molar ratio of o-cresol to chlorosulfonic acid
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Solvent: Dichloromethane (ensures homogeneity and heat dissipation)
Formation of Sodium Phenolate Intermediate
The chlorosulfonated phenol is subsequently deprotonated using a 30% sodium hydroxide solution to form the sodium phenolate species. This step is critical for activating the phenolic oxygen for nucleophilic attack in the subsequent condensation reaction.
Optimization Considerations:
-
Base Concentration: Excess NaOH (30% w/w) ensures complete deprotonation.
-
Reaction Time: 25–35 minutes at 25–40°C.
Condensation with Ethyl Chloroacetate
The sodium phenolate reacts with ethyl chloroacetate in a nucleophilic aromatic substitution reaction. The phenolate oxygen attacks the electrophilic carbonyl carbon of ethyl chloroacetate, displacing chloride and forming the phenoxyacetate ester linkage.
Reaction Conditions:
-
Temperature: 125–130°C (promotes nucleophilic substitution)
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Solvent: Xylene (high boiling point aids reflux)
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Duration: 8–9 hours (ensures >95% conversion)
Acid-Catalyzed Esterification (Alternative Pathway)
In cases where the free phenoxyacetic acid is isolated, esterification with ethanol under acidic conditions offers an alternative route. Concentrated sulfuric acid (2–5% w/w) catalyzes the reaction, with azeotropic removal of water driving the equilibrium toward ester formation.
Typical Parameters:
-
Temperature: 70–120°C
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Alcohol: Ethanol in 1.5:1 molar excess relative to acid
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Yield: 85–92% after purification
Industrial Production Methods
Scalable synthesis of this compound necessitates modifications to laboratory protocols to address cost, safety, and efficiency.
Large-Scale Chlorosulfonation
Industrial reactors employ jacketed vessels with cryogenic cooling to manage the exothermic nature of chlorosulfonic acid reactions. Continuous flow systems are increasingly adopted to enhance heat transfer and reduce batch variability.
Table 1: Comparison of Laboratory vs. Industrial Chlorosulfonation
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1–5 L | 500–2000 L |
| Temperature Control | Ice baths | Automated cooling loops |
| Reaction Time | 2–3 hours | 1–1.5 hours |
| Yield | 78–82% | 88–92% |
Continuous Esterification Processes
Tubular reactors with in-line separators are utilized for continuous esterification, reducing downtime between batches. Ethanol and phenoxyacetic acid are fed at controlled rates, with real-time monitoring of acid concentration to optimize conversion.
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate the condensation step but complicate downstream purification. Non-polar solvents (e.g., xylene) favor higher ester yields despite slower reaction rates.
Table 2: Solvent Effects on Condensation Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 89 |
| Xylene | 2.3 | 9 | 94 |
| Toluene | 2.4 | 8.5 | 93 |
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems, reducing reaction times by 30–40%. However, catalyst recovery remains a challenge in large-scale applications.
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Carboxylic Acids: Formed from oxidation of the methyl group.
Scientific Research Applications
Organic Synthesis
Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It is utilized in the production of sulfonamide-based drugs and other specialty chemicals.
Research has indicated that this compound exhibits notable biological activities:
- Antimicrobial Properties: In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity: The compound has been shown to induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). This activity is attributed to its ability to disrupt critical cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition zone for both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, supporting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Potential
In another study focusing on cancer therapeutics, researchers investigated the compound's effect on MCF-7 cells. The findings revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 91427-62-2
- Molecular Formula : C₁₁H₁₃ClO₅S
- Molecular Weight : 292.736 g/mol
- Structure: Comprises a 2-methylphenoxy group substituted with a chlorosulfonyl (–SO₂Cl) moiety at the 3-position, esterified with ethyl acetate (Figure 1).
Synthesis :
Synthesized via sequential reactions:
Etherification: Reaction of 2-methylphenol with ethyl chloroacetate to form ethyl (2-methylphenoxy)acetate .
Chlorosulfonation : Treatment with chlorosulfonic acid (–5°C to 0°C) introduces the –SO₂Cl group at the 3-position .
Typical yield: ~83% (analogous to methods in ).
Key Properties :
- Boiling Point : Predicted 407 ± 35°C .
- Reactivity : The chlorosulfonyl group (–SO₂Cl) is highly electrophilic, enabling further derivatization (e.g., sulfonamide formation) .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Groups
Key Observations :
- Reactivity : The target compound’s –SO₂Cl group offers superior reactivity for nucleophilic substitution compared to sulfonamides (e.g., 3d in ) or stable sulfonyl derivatives (e.g., ).
- Synthetic Utility : Ethyl 2-(chlorosulfonyl)acetate serves as a precursor for sulfonamide synthesis but lacks the aromatic backbone critical for biological activity .
Phenoxyacetate Derivatives
Key Observations :
- Biological Activity: The β-keto group in ethyl 2-(4-chlorophenoxy)acetoacetate may enhance metal-binding properties, unlike the target compound’s electrophilic –SO₂Cl.
- Antimicrobial Performance: Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (CEE4) showed low antibacterial activity due to reduced ester bioavailability, highlighting the advantage of –SO₂Cl in improving solubility or reactivity .
Biological Activity
Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is characterized by a chlorosulfonyl group attached to a phenoxyacetate structure. The synthesis typically involves the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base, yielding the desired ester product.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activities or disrupt cellular processes, leading to various biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects in preclinical models. It was found to reduce carrageenan-induced edema in animal models, indicating its capability to modulate inflammatory responses .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Inhibition of E. coli and S. aureus growth with IC50 values < 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 cells with a decrease in cell viability by 60% at 100 µM concentration. |
| Study 3 | Anti-inflammatory Effects | Reduced paw edema in rats by 40% compared to control groups at a dosage of 20 mg/kg. |
Q & A
Q. Optimization factors :
| Variable | Impact |
|---|---|
| Solvent polarity | Acetone (moderate polarity) favors esterification, while CH₃CN improves sulfonamide coupling . |
| Base strength | Stronger bases (e.g., Cs₂CO₃) increase reaction rates but may hydrolyze sensitive groups . |
| Temperature | Reflux (60–80°C) accelerates esterification; room temperature minimizes side reactions in sulfonamide formation . |
Basic: How is the purity and structural integrity of the compound validated?
Answer:
- Elemental analysis : Ensures empirical formula matches theoretical values (e.g., C, H, N within 0.5% of calculated) .
- Spectroscopy :
- ¹H NMR : Characteristic peaks include ethyl ester protons (δ 1.34 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm) .
- HRMS : Confirms molecular ion ([M+H]⁺) with high accuracy (e.g., Δ < 0.002 Da) .
- Chromatography : TLC or HPLC monitors byproduct formation; reversed-phase HPLC with UV detection is standard .
Advanced: What challenges arise in analyzing the chlorosulfonyl group, and how are they addressed?
Answer:
The chlorosulfonyl group (-SO₂Cl) is moisture-sensitive and prone to hydrolysis. Key considerations:
- Stability during analysis : Samples must be stored under inert gas (argon) and analyzed immediately after synthesis. Moisture-free NMR solvents (e.g., CDCl₃) prevent degradation .
- Spectroscopic interference : The -SO₂Cl group quenches fluorescence in UV-Vis assays. Alternative detection methods (e.g., conductivity detection in HPLC) are recommended .
- Reactivity in HRMS : Collision-induced dissociation (CID) may fragment -SO₂Cl, complicating ion interpretation. Soft ionization techniques (e.g., ESI+) are preferred .
Advanced: How does the chlorosulfonyl group influence reactivity in downstream modifications?
Answer:
The -SO₂Cl group is highly electrophilic, enabling:
- Nucleophilic substitutions : Reacts with amines (e.g., anilines) to form sulfonamides, a key step in bioactive molecule synthesis (e.g., PPAR regulators) .
- Catalytic coupling : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) requires protection of -SO₂Cl with trimethylsilyl groups to prevent catalyst poisoning .
- Hydrolytic sensitivity : In aqueous media, -SO₂Cl hydrolyzes to -SO₃H, altering solubility. Kinetic studies recommend pH < 6.0 to slow hydrolysis .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Liquid-liquid extraction : Post-reaction, the crude product is extracted with ethyl acetate (3 × 20 mL) and washed with NaOH (10%) to remove acidic byproducts .
- Recrystallization : Ethanol or hexane:EtOAc mixtures yield high-purity crystals (mp 74–76°C) .
- Column chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves sulfonamide derivatives .
Advanced: What contradictory findings exist regarding solvent effects on sulfonamide coupling efficiency?
Answer:
reports acetone as optimal for esterification (yield >85%), while identifies CH₃CN as superior for sulfonamide coupling (79% vs. <50% in acetone). This discrepancy arises from:
- Solvent basicity : CH₃CN stabilizes intermediates via weak coordination to Cs⁺, enhancing nucleophilic attack .
- Polarity : Acetone’s higher polarity may deprotonate phenols prematurely, leading to side reactions in sulfonamide synthesis .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- Docking studies : Molecular dynamics simulations predict binding affinity to targets (e.g., PPAR-γ) by modeling interactions between the chlorosulfonyl group and hydrophobic pockets .
- QSAR models : Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring correlate with enhanced metabolic stability (t₁/₂ > 4h in microsomal assays) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid contact with -SO₂Cl, a skin and respiratory irritant .
- Waste disposal : Quench residual -SO₂Cl with ice-cold NaHCO₃ before disposal to prevent exothermic reactions .
Advanced: What mechanistic insights explain the compound’s instability under basic aqueous conditions?
Answer:
The chlorosulfonyl group undergoes base-catalyzed hydrolysis:
- Step 1 : Nucleophilic OH⁻ attacks the sulfur atom, forming a tetrahedral intermediate.
- Step 2 : Collapse of the intermediate releases Cl⁻ and yields the sulfonate (-SO₃⁻), which is water-soluble. Kinetic studies show pseudo-first-order behavior with k = 0.12 min⁻¹ at pH 9.0 .
Basic: What spectroscopic markers distinguish this compound from its hydrolyzed byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
